molecular formula C9H5F2NO2S B13261164 5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]furan-2-carbaldehyde

5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]furan-2-carbaldehyde

Cat. No.: B13261164
M. Wt: 229.21 g/mol
InChI Key: GKBXZIIUOBEQCE-UHFFFAOYSA-N
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Description

5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]furan-2-carbaldehyde is a heterocyclic compound that contains both a thiazole and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]furan-2-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the furan ring. One common method involves the reaction of 2-bromo-1,3-thiazole with difluoromethyl ketone under basic conditions to form the thiazole ring. This intermediate is then reacted with furan-2-carbaldehyde under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiazole and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.

Major Products Formed

    Oxidation: 5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]furan-2-carboxylic acid.

    Reduction: 5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]furan-2-methanol.

    Substitution: Various substituted thiazole and furan derivatives.

Scientific Research Applications

5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]furan-2-carbaldehyde involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability. The furan ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Difluoromethyl)-1,3-thiazole-2-carbaldehyde
  • 5-(Difluoromethyl)furan-2-carbaldehyde
  • 2-(Difluoromethyl)-1,3-thiazole-4-carbaldehyde

Uniqueness

5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]furan-2-carbaldehyde is unique due to the presence of both thiazole and furan rings, which confer distinct chemical and biological properties. The difluoromethyl group enhances its stability and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H5F2NO2S

Molecular Weight

229.21 g/mol

IUPAC Name

5-[2-(difluoromethyl)-1,3-thiazol-5-yl]furan-2-carbaldehyde

InChI

InChI=1S/C9H5F2NO2S/c10-8(11)9-12-3-7(15-9)6-2-1-5(4-13)14-6/h1-4,8H

InChI Key

GKBXZIIUOBEQCE-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C2=CN=C(S2)C(F)F)C=O

Origin of Product

United States

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